molecular formula C16H15N3O5S2 B4859108 DIMETHYL 5-({[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

DIMETHYL 5-({[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

Cat. No.: B4859108
M. Wt: 393.4 g/mol
InChI Key: QIIMTXXNGBKWSD-UHFFFAOYSA-N
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Description

DIMETHYL 5-({[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is a complex organic compound with the molecular formula C15H13NO5S It is known for its unique chemical structure, which includes a thienylcarbonyl group and a hydrazinocarbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps. One common method starts with the reaction of dimethyl 5-aminoisophthalate with 2-thienylcarbonyl chloride to form the intermediate product. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-({[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the thienylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

DIMETHYL 5-({[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of DIMETHYL 5-({[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The thienylcarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydrazinocarbothioyl group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-((2-THIENYLCARBONYL)AMINO)ISOPHTHALATE
  • ETHYL 4,5-DIMETHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-3-THIOPHENECARBOXYLATE

Uniqueness

DIMETHYL 5-({[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Properties

IUPAC Name

dimethyl 5-[(thiophene-2-carbonylamino)carbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-23-14(21)9-6-10(15(22)24-2)8-11(7-9)17-16(25)19-18-13(20)12-4-3-5-26-12/h3-8H,1-2H3,(H,18,20)(H2,17,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIMTXXNGBKWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DIMETHYL 5-({[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)ISOPHTHALATE

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